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Compound of Interest

Compound Name: 4,6-Dimethylindoline

Cat. No.: B1365786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
dimethylindoline. Due to the limited availability of experimental spectra in public databases,

this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion

of the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,6-
dimethylindoline. These predictions are based on computational models and serve as a

valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethylindoline
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Chemical Shift (ppm) Multiplicity Assignment

~6.7 s H-5

~6.6 s H-7

~3.3 t H-2

~2.9 t H-3

~2.2 s 4-CH₃

~2.1 s 6-CH₃

~3.5 br s N-H

Note: Predicted chemical shifts are estimates and may vary from experimental values. The N-H

proton signal is often broad and its chemical shift is highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethylindoline

Chemical Shift (ppm) Assignment

~145 C-7a

~130 C-3a

~128 C-6

~125 C-4

~120 C-5

~115 C-7

~47 C-2

~30 C-3

~19 4-CH₃

~18 6-CH₃
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Note: Predicted chemical shifts are estimates and may vary from experimental values.

Expected Infrared (IR) Spectroscopy Features
An experimental IR spectrum of 4,6-dimethylindoline is expected to exhibit the following

characteristic absorption bands:

Table 3: Expected Characteristic IR Absorption Bands for 4,6-Dimethylindoline

Wavenumber (cm⁻¹) Vibration Functional Group

3300-3500 (broad) N-H Stretch Secondary Amine

3000-3100 C-H Stretch Aromatic C-H

2850-2960 C-H Stretch Aliphatic C-H

1600-1620, 1450-1500 C=C Stretch Aromatic Ring

1250-1350 C-N Stretch Aromatic Amine

700-900 C-H Bend (out-of-plane) Substituted Benzene

Expected Mass Spectrometry (MS) Fragmentation
In an electron ionization (EI) mass spectrum of 4,6-dimethylindoline, the following key

fragmentation patterns are anticipated:

Molecular Ion (M⁺): The parent peak corresponding to the molecular weight of 4,6-
dimethylindoline (C₁₀H₁₃N, MW = 147.22 g/mol ) should be observed.

Loss of a Methyl Group ([M-15]⁺): A significant peak resulting from the loss of one of the

methyl groups is expected.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common

fragmentation pathway for indolines, leading to the loss of an ethyl group.

Retro-Diels-Alder (RDA) Reaction: The indoline ring system may undergo a characteristic

RDA fragmentation.
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dimethylindoline in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

The choice of solvent is critical and should be one in which the compound is fully soluble.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer,

typically operating at a field strength of 300 MHz or higher for ¹H nuclei.

¹H NMR Acquisition:

Set the spectral width to approximately 12-16 ppm.

Use a pulse angle of 30-45 degrees.

The acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.

Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 0-220 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and

enhance sensitivity.

A larger number of scans (typically several hundred to thousands) is required due to the

low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

neat compound between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the compound

with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into

a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the

ATR crystal. This method requires minimal sample preparation.

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added and averaged.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1

mg/mL.

Instrumentation: Analyze the sample using a mass spectrometer, commonly equipped with

an electron ionization (EI) source for small molecules.

Data Acquisition:
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Introduce the sample into the ion source, often via a direct insertion probe or through a

gas chromatograph (GC-MS).

In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on

their mass-to-charge ratio (m/z).

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,6-dimethylindoline.
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A generalized workflow for the spectroscopic analysis of 4,6-Dimethylindoline.

To cite this document: BenchChem. [Spectroscopic Profile of 4,6-Dimethylindoline: A
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[https://www.benchchem.com/product/b1365786#spectroscopic-data-for-4-6-
dimethylindoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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